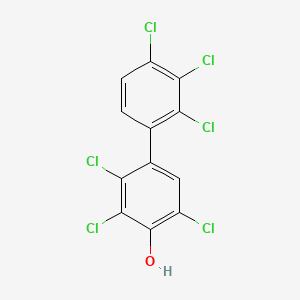

2,2',3,3',4',5-Hexachloro-4-biphenylol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

158076-62-1 |

|---|---|

Molecular Formula |

C12H4Cl6O |

Molecular Weight |

376.9 g/mol |

IUPAC Name |

2,3,6-trichloro-4-(2,3,4-trichlorophenyl)phenol |

InChI |

InChI=1S/C12H4Cl6O/c13-6-2-1-4(8(15)10(6)17)5-3-7(14)12(19)11(18)9(5)16/h1-3,19H |

InChI Key |

GBRSRHQBVBUJCF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)O)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)O)Cl)Cl)Cl)Cl |

Other CAS No. |

158076-62-1 |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Hexachlorobiphenylols

Established Methodologies for the Synthesis of Halogenated Biphenylols

The construction of the biphenyl (B1667301) core, particularly with unsymmetrical and heavy halogen substitution patterns, presents considerable synthetic challenges. Over the years, several methods have been refined to achieve these complex structures.

Ullmann Coupling Reactions and Variations

The Ullmann reaction, a classic method for forming biaryl bonds, traditionally involves the copper-promoted coupling of two aryl halides at elevated temperatures. rsc.orgwikipedia.orgorganic-chemistry.org For the synthesis of unsymmetrical biphenyls, this reaction can be adapted, though it often requires one of the coupling partners to be in excess. wikipedia.org A typical example is the synthesis of 2,2'-dinitrobiphenyl (B165474) from ortho-chloronitrobenzene using a copper-bronze alloy. wikipedia.org

However, the classical Ullmann conditions are often harsh and can lead to low yields and the formation of undesired byproducts. wikipedia.org Modern variations have been developed to address these limitations. For instance, nickel-catalyzed Ullmann-type reactions have shown success in coupling bis-ortho-substituted aryl halides to produce tetra-ortho-substituted biaryls in moderate to high yields. researchgate.net Another innovative approach involves a template-directed intramolecular Ullmann coupling, which has been utilized for the synthesis of 2,2′-disubstituted unsymmetrical biphenyls. rsc.org In this method, salicyl alcohol can act as a template to facilitate the cyclization and subsequent regioselective cleavage to yield the desired unsymmetrical biphenyl. rsc.org

Comparison of Ullmann and Suzuki Coupling for Sterically Hindered PCBs

| Reaction | Typical Yields | Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Classic Ullmann Coupling | 20-40% | High temperatures (>200 °C), copper catalyst | Useful when boronic acid precursors are unavailable | Harsh conditions, low yields, byproducts |

| Modern Ullmann Variations (e.g., Ni-catalyzed) | Moderate to High | Milder conditions, various catalysts and ligands | Improved yields and selectivity for complex biphenyls | Can still be challenging for highly substituted systems |

| Suzuki Coupling | 65-98% | Palladium catalyst, base, boronic acid | High yields and selectivity, milder conditions | Requires availability of specific boronic acids |

Regioselective Hydroxylation Techniques

The introduction of a hydroxyl group at a specific position on the polychlorinated biphenyl skeleton is a key step in synthesizing hydroxylated PCBs (OH-PCBs). While metabolic pathways in organisms demonstrate highly regioselective hydroxylation, replicating this synthetically can be challenging. nih.gov

One common synthetic strategy involves the use of a precursor molecule where the hydroxyl group or a protected form is already in place before the biphenyl bond is formed. For example, a substituted phenol (B47542) or anisole (B1667542) can be coupled with another aryl halide. Subsequent deprotection, if necessary, yields the desired OH-PCB.

Direct hydroxylation of a pre-formed PCB core is generally less selective. However, methods involving directed ortho-metalation followed by reaction with an oxygen source can achieve regioselectivity. The directing group, often a methoxy (B1213986) or a protected hydroxyl group, guides the metalation to a specific adjacent position, allowing for the introduction of the hydroxyl group.

Targeted Synthesis of 2,2',3,3',4',5-Hexachloro-4-biphenylol and Related Isomers for Research Purposes

The synthesis of the specific isomer this compound is not explicitly detailed in readily available literature, but a plausible synthetic route can be devised based on established methods for similar compounds. A likely approach would involve the coupling of two appropriately substituted benzene (B151609) rings. For instance, a protected 2,3,4-trichlorophenol (B99974) derivative could be coupled with a 1-halo-2,3,5-trichlorobenzene using a modified Ullmann or a Suzuki coupling reaction.

The Cadogan coupling reaction has also been successfully employed to synthesize a range of highly chlorinated pentachlorobiphenylols and hexachlorobiphenylols that have been identified in human serum. nih.gov This method involves the reduction of a nitroarene in the presence of an excess of another aromatic compound.

The synthesis of related isomers is crucial for comparative toxicological studies. For example, 2,2',3,3',6,6'-Hexachloro-4-biphenylol has been synthesized and is identified by the CAS number 74443-60-0. nih.gov The availability of a variety of isomers allows researchers to investigate structure-activity relationships.

Stereoselective Synthesis of Chiral Hexachlorobiphenylols

A significant aspect of PCB toxicology is the phenomenon of atropisomerism, where restricted rotation around the biphenyl bond leads to stable, non-superimposable mirror images (enantiomers) in certain ortho-substituted congeners. Nineteen PCB congeners are known to be chiral, and their hydroxylated metabolites can also exist as enantiomers. nih.gov The biological activity and toxicity of these enantiomers can differ significantly.

The stereoselective synthesis of chiral hexachlorobiphenylols is a formidable challenge. Atroposelective synthesis aims to produce a single enantiomer in excess. This can be achieved through several strategies:

Chiral auxiliary-directed synthesis: A chiral auxiliary is attached to one of the precursor molecules to influence the stereochemical outcome of the coupling reaction. The auxiliary is then removed in a subsequent step.

Catalytic asymmetric synthesis: A chiral catalyst, often a transition metal complex with a chiral ligand, is used to control the stereochemistry of the biaryl bond formation.

Resolution of a racemic mixture: A racemic mixture of the chiral biphenylol is prepared and then separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

While the specific atroposelective synthesis of this compound is not well-documented, the principles of atroposelective synthesis of other biaryls can be applied.

Derivatization for Mechanistic Probes and Analytical Standards (e.g., Methoxylated Derivatives)

To facilitate analysis and study metabolic pathways, OH-PCBs are often derivatized. Methoxylation, the conversion of the hydroxyl group to a methoxy group (-OCH3), is a common derivatization strategy. nih.gov Methoxylated PCBs (MeO-PCBs) are generally more volatile and less polar than their hydroxylated counterparts, making them more amenable to gas chromatography (GC) analysis.

The synthesis of MeO-PCBs is often achieved by reacting the corresponding OH-PCB with a methylating agent, such as diazomethane (B1218177) or dimethyl sulfate (B86663). Alternatively, MeO-PCBs can be synthesized directly by using a methoxy-substituted precursor in the coupling reaction. These synthetic MeO-PCBs serve as crucial analytical standards for the quantification of OH-PCBs in biological and environmental samples after derivatization.

Furthermore, methoxylated derivatives are valuable as mechanistic probes. For instance, the interconversion between methoxylated, hydroxylated, and sulfated metabolites of PCBs has been studied in plants to understand their fate and transport in the environment. nih.gov By introducing isotopically labeled methoxy groups, researchers can trace the metabolic fate of these compounds and elucidate the mechanisms of biotransformation.

Environmental Occurrence, Global Distribution, and Environmental Fate

Detection and Quantification of Hydroxylated Hexachlorobiphenyls in Environmental Matrices (e.g., water, soil, sediment, biota)

The detection of hydroxylated hexachlorobiphenyls (HO-PCBs) in various environmental compartments is a critical step in understanding their prevalence and fate. These compounds have been identified in a wide array of environmental samples, including animal tissues, water, snow, and sediments. nih.gov

Advanced analytical techniques are necessary for the accurate detection and quantification of HO-PCBs. Gas chromatography (GC) is a widely accepted method for the quantitative determination of both PCB congeners and their hydroxylated metabolites. clu-in.org When coupled with mass spectrometry (GC-MS), it provides a highly sensitive and specific analytical tool. nih.gov For instance, a study investigating the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) by human hepatic microsomes utilized gas chromatography-mass spectrometry to identify the resulting hydroxylated metabolites. nih.gov

The analysis of environmental matrices such as sediment and biota typically involves several preparatory steps. These include extraction with organic solvents to isolate the target compounds, followed by cleanup procedures to remove interfering substances. clu-in.org Due to the complexity of environmental samples and the often low concentrations of target analytes, robust quality control measures are essential to ensure the accuracy and reliability of the data. clu-in.org

Recent advancements have led to the development of methods capable of measuring a large suite of HO-PCBs. For example, one study measured the concentrations of 837 HO-PCBs in sediments from various locations in the United States. uiowa.edu Such comprehensive analyses are crucial for understanding the congener-specific distribution and potential sources of these contaminants. uiowa.eduacs.org The table below summarizes the detection of selected HO-PCBs in various environmental matrices as reported in scientific literature.

| Compound/Metabolite Name | Matrix | Detection Method(s) |

| Hydroxylated PCBs (general) | Animal tissues, water, sediment, snow | General analytical techniques nih.gov |

| 4-OH-2,3,5,3',4'-pentachlorobiphenyl | Mammalian blood | Not specified nih.gov |

| 4-OH-2,3,5,6,2',4',5'-heptachlorobiphenyl | Mammalian blood | Not specified nih.gov |

| 4-OH-PCB52 | Sediment | Not specified uiowa.eduacs.org |

| 4'-OH-PCB18 | Sediment | Not specified uiowa.eduacs.org |

| 2,2',3,3',6,6'-hexachloro-4-biphenylol | In vitro (human hepatic microsomes) | Gas chromatography-mass spectrometry nih.gov |

| 2,2',3,3',6,6'-hexachloro-5-biphenylol | In vitro (human hepatic microsomes) | Gas chromatography-mass spectrometry nih.gov |

Mechanisms of Environmental Transport and Distribution

The environmental transport and distribution of 2,2',3,3',4',5-Hexachloro-4-biphenylol and other HO-PCBs are governed by their physicochemical properties and interactions with environmental media. While parent PCBs are known for their long-range atmospheric transport (LRAT), the hydroxylation process alters key properties that influence their mobility. nih.govwikipedia.orgntnu.no

Hydroxylation increases the polarity and reduces the volatility of PCBs, which in turn lowers their Henry's Law constant. nih.gov This makes HO-PCBs less susceptible to atmospheric transport compared to their parent compounds. nih.gov Consequently, while the atmosphere is a primary route for the global transport of less chlorinated PCBs, the mobility of their hydroxylated counterparts in the air is more limited. wikipedia.org

In aqueous systems, the transport of PCBs and their hydroxylated metabolites is predominantly associated with particulate matter due to their hydrophobic nature. epa.gov They tend to sorb to sediment and suspended solids, which then act as vectors for their movement through processes like advection and dispersion. epa.gov Tidal flows can play a significant role in the transport of these particle-bound contaminants in coastal and estuarine environments. epa.gov

The introduction of a hydroxyl group also imparts weak acidic properties to the molecule, allowing it to ionize. nih.gov The degree of ionization, which is dependent on the pKa of the compound and the pH of the surrounding medium, can affect its partitioning behavior and bioavailability. nih.gov

Furthermore, bioaccumulation is a significant process in the distribution of these compounds. wikipedia.org Organisms can take up PCBs and their metabolites from their environment and diet. wikipedia.org The lipophilic nature of these compounds leads to their accumulation in fatty tissues, and their concentrations can increase at successively higher trophic levels in the food chain, a process known as biomagnification. wikipedia.orgmdpi.com Studies have shown that certain HO-PCB metabolites can be selectively retained in the blood of mammals. nih.gov Plants can also take up and translocate some PCBs and their hydroxylated metabolites from the soil. nih.gov

Climate change is expected to influence the environmental transport of these compounds. ntnu.no Rising global temperatures can increase the volatilization of PCBs from environmental reservoirs, potentially leading to a greater atmospheric burden and enhanced long-range transport, particularly for more chlorinated congeners that were previously less mobile. ntnu.no

Biogeochemical Cycling and Persistence of this compound and Related HO-PCBs

The biogeochemical cycling and persistence of this compound and other hydroxylated polychlorinated biphenyls (HO-PCBs) are complex processes influenced by a combination of physical, chemical, and biological factors. nih.govresearchgate.netnih.gov As metabolites of persistent organic pollutants (POPs), HO-PCBs are themselves subject to environmental transformation and degradation, although often at slow rates. nih.govresearchgate.netnih.govepa.gov

Once formed in the environment, HO-PCBs can be found in various environmental compartments, including water, soil, sediment, and biota. nih.govresearchgate.netnih.gov Their persistence is a key concern, as they can remain in the environment for long periods. mdpi.com The structure of the specific HO-PCB congener, particularly the number and position of chlorine atoms, plays a significant role in its resistance to degradation. nih.govbio-conferences.org Generally, higher chlorinated congeners are more resistant to breakdown. nih.govbio-conferences.org

The lipophilic nature of HO-PCBs contributes to their bioaccumulation in organisms and biomagnification through the food web. mdpi.com They can accumulate in the fatty tissues of animals and are passed up the food chain. mdpi.com Plants can also participate in the cycling of these compounds by taking them up from the soil and metabolizing them further. nih.gov

The table below summarizes key aspects of the biogeochemical cycling and persistence of HO-PCBs.

| Process | Description | Key Factors |

| Persistence | Resistance to degradation in the environment. | Number and position of chlorine atoms, environmental conditions (e.g., temperature, pH). nih.govepa.govbio-conferences.org |

| Bioaccumulation | Accumulation of the compound in an organism's tissues at a concentration higher than in the surrounding environment. | Lipophilicity of the compound. mdpi.com |

| Biomagnification | Increasing concentration of the compound in organisms at successively higher levels in a food chain. | Trophic level of the organism. wikipedia.org |

| Sediment-Water Exchange | Movement of the compound between the water column and bottom sediments. | Sorption to particulate matter, resuspension events. acs.orgepa.gov |

| Biotransformation | Chemical alteration of the compound by living organisms. | Microbial activity, plant metabolism. nih.govacs.org |

Environmental Degradation Pathways

The environmental degradation of this compound and related hydroxylated polychlorinated biphenyls (HO-PCBs) can occur through several pathways, including photolytic, microbial, and chemical processes. These pathways are crucial in determining the ultimate fate and persistence of these compounds in the environment.

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by light, particularly ultraviolet (UV) radiation from the sun. nih.govresearchgate.net For PCBs and their hydroxylated derivatives, photolysis can be a significant degradation pathway in the atmosphere and surface waters. wikipedia.orgnih.govresearchgate.net

The primary mechanism of photolytic degradation of PCBs involves the cleavage of the carbon-chlorine (C-Cl) bond, leading to the formation of less chlorinated biphenyls. nih.govresearchgate.net This process is often initiated by the absorption of a photon by the PCB molecule. researchgate.net The energy required to break the C-Cl bond corresponds to wavelengths in the UV spectrum. nih.gov

In addition to dechlorination, hydroxyl radicals (•OH) play a crucial role in the atmospheric degradation of PCBs. acs.orgnih.gov These highly reactive species can attack the biphenyl (B1667301) ring, leading to the formation of hydroxylated products. nih.gov The reaction with hydroxyl radicals is considered a major removal pathway for PCBs from the atmosphere. acs.org The rate of this reaction is influenced by the degree of chlorination, with less chlorinated congeners generally degrading faster. acs.org

The photolytic degradation of PCBs can also occur on the surface of solid particles, such as silica (B1680970) and other natural aerosol particulates. nih.gov Studies have shown that the photodegradation of decachlorobiphenyl (B1669993) (PCB-209) on these surfaces leads to the formation of lower chlorinated PCBs and hydroxylated PCBs. nih.gov

Microbial biotransformation and biodegradation are key processes in the environmental breakdown of PCBs and their hydroxylated metabolites. nih.govepa.gov A variety of microorganisms, including bacteria and fungi, have been shown to degrade these compounds, although the efficiency of degradation is highly dependent on the congener structure and environmental conditions. nih.govepa.govbio-conferences.org

The biodegradation of PCBs often involves a two-stage process. wikipedia.org In anaerobic environments, highly chlorinated PCBs can undergo reductive dechlorination, where chlorine atoms are removed from the biphenyl rings. nih.govepa.govwikipedia.org This process is carried out by anaerobic bacteria and results in the formation of less chlorinated congeners. nih.govepa.govwikipedia.org

These less chlorinated biphenyls are then more susceptible to aerobic degradation. nih.govepa.govwikipedia.org Aerobic bacteria, such as species of Pseudomonas, Burkholderia, Comamonas, and Rhodococcus, can oxidize the biphenyl ring through the action of dioxygenase enzymes. nih.govethz.ch This "biphenyl upper pathway" leads to the formation of catechol-like dihydroxylated metabolites, which can then be further broken down through ring cleavage. nih.govethz.ch

Some bacteria have demonstrated the ability to directly metabolize certain hydroxylated PCBs. For example, Burkholderia xenovorans LB400 has been shown to metabolize PCB derivatives that are hydroxylated on the non-chlorinated ring. nih.gov The white-rot fungus Phanerochaete chrysosporium has also been found to degrade some PCB congeners, with the extent of degradation decreasing with a higher degree of chlorination. nih.govnih.gov

In addition to photolytic and microbial processes, chemical transformations can also contribute to the degradation of this compound and other HO-PCBs in the environment. These abiotic reactions can occur in various environmental media, such as water and soil.

One of the primary chemical transformation pathways for PCBs is oxidation by hydroxyl radicals (•OH). nih.gov While this is a major process in the atmosphere, it can also occur in water and sediments, although the concentrations of hydroxyl radicals in these matrices are generally low. nih.gov

The structure of the PCB molecule, particularly the presence of adjacent non-chlorinated carbon atoms, is a critical factor in its susceptibility to metabolism and transformation. nih.gov For instance, the metabolism of some hexachlorobiphenyls in mammals proceeds through the formation of an arene oxide intermediate, which then rearranges to a hydroxylated product. nih.gov This suggests that similar chemical transformation pathways could potentially occur in the environment under specific conditions.

Biotransformation and Metabolism of Hexachlorobiphenylols

Hepatic Metabolism of Polychlorinated Biphenyls and their Hydroxylated Derivatives

The metabolism of polychlorinated biphenyls (PCBs) is a critical determinant of their biological persistence and toxicity. nih.govnih.gov The liver serves as the central organ for the biotransformation of these lipophilic compounds. mdpi.com The metabolic process for PCBs is generally slow and varies depending on the degree and position of chlorine atoms on the biphenyl (B1667301) structure. t3db.ca Biotransformation is initiated by Phase I oxidation, predominantly hydroxylation, catalyzed by the cytochrome P-450 (CYP) monooxygenase system. t3db.cacapes.gov.br This initial step introduces a hydroxyl group onto the biphenyl ring, forming hydroxylated PCBs (OH-PCBs), such as 2,2',3,3',4',5-Hexachloro-4-biphenylol.

Enzymatic Systems Involved in this compound Biotransformation

The biotransformation of this compound and its parent PCB congener involves a suite of specific enzyme systems. These enzymes mediate the key steps of oxidation and conjugation that define the metabolic fate of the compound.

Role of Cytochrome P450 Monooxygenases (CYPs) in Arene Oxide Formation

The initial and rate-limiting step in the metabolism of many hexachlorobiphenyls is oxidation by cytochrome P450 (CYP) enzymes. t3db.ca This process often proceeds through the formation of a highly reactive arene oxide intermediate. nih.gov These intermediates can then rearrange to form stable hydroxylated metabolites or be detoxified by other enzymes. The formation of 4-hydroxy metabolites is a major pathway for many PCBs. capes.gov.brnih.gov

Research on congeners with similar structures provides insight into the specific CYPs involved. For instance, the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 136) and 2,2',3,4',5,5'-hexachlorobiphenyl (B1466043) (CB146) has been studied in detail. nih.govnih.govresearchgate.net PCBs with ortho-chlorine atoms are typically metabolized by phenobarbital-inducible CYP2B enzymes. nih.govkobe-u.ac.jp Studies using human liver microsomes have shown that the formation of a 4-hydroxy metabolite from CB146 is significantly correlated with CYP2B6 activity. researchgate.net Similarly, human CYP2B6 is capable of metabolizing other highly chlorinated PCBs. kobe-u.ac.jp This evidence suggests that CYP2B subfamily enzymes are key players in the hydroxylation of the parent PCB to form this compound.

Conjugation Reactions: Glucuronidation and Sulfation

Once formed, the hydroxyl group of this compound serves as a site for Phase II conjugation reactions. These reactions, primarily glucuronidation and sulfation, are critical for detoxification and excretion. nih.govnih.gov

Glucuronidation: This process is mediated by UDP-glucuronosyltransferases (UGTs). It involves the transfer of glucuronic acid to the hydroxyl group, forming a glucuronide conjugate. This significantly increases the molecule's water solubility. t3db.ca

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction adds a sulfonate group to the hydroxyl moiety. nih.gov For phenolic compounds, SULT1A1 is a primary enzyme isoform responsible for sulfation in the human liver. nih.gov The resulting sulfate (B86663) conjugates are also highly water-soluble and readily excreted. nih.gov

Both glucuronide and sulfate metabolites of OH-PCBs have been identified, confirming the importance of these pathways. nih.gov

Contributions of Other Biotransformation Enzymes (e.g., Epoxide Hydrolase, Glutathione (B108866) S-transferase)

Besides CYPs and conjugation enzymes, other biotransformation enzymes play crucial roles.

Epoxide Hydrolase (EH): This enzyme is vital for detoxifying the arene oxide intermediates formed by CYP action. Epoxide hydrolase catalyzes the hydrolysis of the epoxide ring to form a trans-dihydrodiol, which is generally less reactive and can be more easily excreted. This prevents the reactive epoxide from binding to cellular macromolecules like proteins and DNA.

Glutathione S-transferase (GST): GSTs provide another route for detoxifying reactive intermediates. wikipedia.org These enzymes catalyze the conjugation of glutathione to electrophilic compounds, including arene oxides. This reaction neutralizes their reactivity and facilitates elimination. nih.gov The addition of reduced glutathione has been shown to decrease the covalent binding of PCB metabolites to microsomal proteins, indicating a protective role for GST. nih.gov

Identification and Characterization of Metabolites of this compound

The compound this compound is itself a primary metabolite of a parent hexachlorobiphenyl. Its subsequent metabolism leads to the formation of Phase II conjugates or further oxidized products.

The primary metabolites formed from this compound are its glucuronide and sulfate conjugates. These are formed via the enzymatic reactions described in section 4.2.2 and are the main products intended for excretion.

In addition to conjugation, OH-PCBs can undergo a second oxidation step, also catalyzed by CYP enzymes, to form dihydroxylated PCBs (PCB-diols). nih.gov For example, in studies with the similar compound 2,2′,3,3′,6,6′-hexachlorobiphenyl-4-ol (4-136), it was shown to be further metabolized to a dihydroxylated metabolite, 2,2′,3,3′,6,6′-hexachlorobiphenyl-4,5-diol. nih.gov Therefore, it is plausible that this compound could be further hydroxylated to form a hexachlorobiphenyl-diol.

Comparative Metabolism Across Species and Interspecies Differences

Significant species differences exist in the ability to metabolize PCBs and their hydroxylated derivatives. researchgate.net These differences are observed in the rate of metabolism, the profile of metabolites produced, and the inducibility of the relevant enzymes. researchgate.netnih.gov

Studies on the hexachlorobiphenyl congener CB146 in liver microsomes from different species revealed distinct metabolic patterns. researchgate.net

| Species | Untreated Metabolites Formed | Effect of Phenobarbital (PB) Pretreatment | Effect of 3-Methylcholanthrene (MC) Pretreatment |

| Rat | M-2 (4-OH-CB146) | Marked increase in M-1 (3'-OH-CB146) | Decrease of M-2 |

| Guinea Pig | M-1, M-2, and M-3 | Marked increase in M-1 and M-2 | Significant increase of M-3 |

| Hamster | No metabolites | Marked increase in M-1 | No effect |

| Human | Mainly M-2 and M-3; M-1 in some individuals | Not Applicable (In vitro study) | Not Applicable (In vitro study) |

Data sourced from a study on 2,2',3,4',5,5'-hexachlorobiphenyl (CB146). researchgate.net

These findings highlight that guinea pigs possess a greater capacity to metabolize this hexachlorobiphenyl compared to rats and hamsters. researchgate.netnih.gov In humans, 4-OH-CB146 (M-2) was identified as a major metabolite, similar to rats. researchgate.net The formation of the 3'-hydroxy metabolite (M-1) was linked to PB-inducible CYPs (specifically CYP2B enzymes) in both animals and humans. researchgate.net

Furthermore, sex-dependent differences in metabolism have also been reported. In studies using liver slices from rats, the levels of hydroxylated PCB metabolites were significantly higher in males than in females. nih.gov These interspecies and intraspecies variations in metabolism can lead to different toxicokinetic profiles and susceptibilities to PCB-related effects.

Atropselective Metabolism and Chiral Signatures of Hexachlorobiphenylols

Certain PCB congeners, including the parent compound of this compound, which is 2,2',3,3',4',5-Hexachlorobiphenyl (PCB 149), are chiral due to restricted rotation around the bond connecting the two phenyl rings. nih.govsigmaaldrich.com This results in the existence of two stable, non-superimposable mirror-image atropisomers. The metabolic processes involving these chiral PCBs are often atropselective, meaning that one atropisomer is metabolized at a different rate than the other. nih.gov This selective metabolism is a key factor in determining the enantiomeric enrichment and specific chiral signatures of both the parent PCBs and their hydroxylated metabolites observed in biological and environmental samples. nih.govcapes.gov.br

The enzymatic oxidation of chiral PCBs by cytochrome P450 enzymes is the primary driver of these chiral signatures. nih.gov Studies on various PCB congeners have demonstrated that the specific CYP isoforms involved, such as those from the CYP2B family, can exhibit a preference for one atropisomer over the other. nih.govnih.gov This leads to an enrichment of the less readily metabolized atropisomer of the parent compound in tissues, while the resulting hydroxylated metabolites also display a specific atropisomeric composition. nih.gov

For instance, research on PCB 149 has shown that it is among the chiral PCBs present in commercial mixtures. nih.gov The metabolism of PCB 149 in rat liver microsomes has been shown to produce hydroxylated metabolites, such as 5-OH-PCB 149, in an enantioselective manner. nih.gov A novel High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method was developed to resolve the atropisomers of five chiral OH-PCBs, including 5-OH-PCB 149, without requiring derivatization. This method successfully measured the atropisomeric levels and enantiomeric fractions (EFs) in rat liver microsomal samples, confirming the enantioselective formation of these metabolites. nih.gov The study noted that while another chiral column had previously hinted at separating the atropisomers of 4-OH-PCB 149, full separation was not achieved, highlighting the analytical challenges for specific metabolites. nih.gov

Further evidence for the atropselective metabolism of PCB 149 comes from the identification of its downstream metabolites. Optically active methylsulfonyl (MeSO₂) metabolites, specifically 3-MeSO₂-PCB 149, have been identified in wildlife, which can only arise from an atropselective metabolic pathway of the parent congener. nih.govresearchgate.net

Table 1: Studies on Atropselective Metabolism of Chiral PCBs and Their Metabolites

| Parent PCB | Metabolite(s) Studied | Key Findings | Reference |

|---|---|---|---|

| PCB 149 | 5-OH-PCB 149 | Enantioselective formation of 5-OH-PCB 149 was observed in rat liver microsomes. A HPLC-MS method was developed for atropisomeric separation. | nih.gov |

| PCB 136 | 4-OH-PCB 136, 5-OH-PCB 136 | Metabolism by rat liver microsomes showed pronounced enantiomeric enrichment of the parent PCB and its hydroxylated metabolites, demonstrating that chiral signatures are due to P450 enzymes. | nih.gov |

| PCB 149 | 3-MeSO₂-PCB 149 | Identification of optically active methylsulfonyl metabolites in biota points to the atropselective metabolism of the parent PCB 149. | nih.govresearchgate.net |

| PCBs 91, 95, 132, 136 | Hydroxylated Metabolites | Chiral OH-PCBs have been successfully detected using gas chromatographic methods following derivatization. | nih.gov |

Covalent Binding of Reactive Intermediates to Cellular Macromolecules

The biotransformation of hexachlorobiphenylols and their parent compounds is not without risk. The metabolic activation of PCBs by cytochrome P450 enzymes can generate electrophilic intermediates, most notably arene oxides. nih.gov While some of these intermediates are detoxified through pathways involving epoxide hydrolase or conjugation with glutathione, a portion can escape these routes and covalently bind to nucleophilic sites on cellular macromolecules, including proteins, DNA, and lipids. nih.govresearchgate.netnih.gov

This covalent binding is a significant event in PCB-mediated toxicity. The adduction of these reactive metabolites to critical cellular targets can disrupt their normal function, leading to cellular injury and potentially initiating processes like carcinogenesis. nih.govwikipedia.org Further oxidation of primary OH-PCB metabolites can lead to the formation of catechols and subsequently quinones. nih.gov These quinoid metabolites are highly reactive electrophiles that can also readily form covalent adducts with proteins and DNA. nih.gov

Studies have demonstrated the in vivo binding of PCB metabolites to macromolecules. For example, after administration of radiolabeled 2,4,5,2',4',5'-Hexachlorobiphenyl to rats, radioactivity was found bound to hepatocyte nuclear proteins and, to a lesser extent, DNA. researchgate.net Similarly, research on 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB-77) showed that its metabolites could covalently bind to lipids, forming novel adducts that were excreted in the bile. nih.gov The formation of these adducts suggests that reactive intermediates formed in the liver can bind to cellular components. nih.gov

Table 2: Evidence of Covalent Binding of PCB Metabolites

| PCB Congener | Macromolecule Target | Key Findings | Reference |

|---|---|---|---|

| General PCBs | Protein, DNA, Lipids | Metabolism via arene oxides or quinones can lead to the formation of covalent adducts with cellular macromolecules. | nih.gov |

| 2,4,5,2',4',5'-HCB | Hepatocyte Nuclear Protein, DNA | In vivo studies in rats showed binding of the PCB to liver nuclear proteins and DNA. | researchgate.net |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB-77) | Lipids (Phospholipids) | Metabolites were found to be covalently bound to lipids in rats, with these adducts being excreted via the bile. | nih.gov |

| Lower Chlorinated PCBs | DNA | Reactive intermediates like quinones can directly interact with DNA, forming adducts that induce genotoxicity. | nih.gov |

Molecular and Cellular Mechanisms of Action

Interaction with Nuclear Receptors and Transcriptional Regulation

The compound 2,2',3,3',4',5'-Hexachloro-4-biphenylol, a metabolite of the polychlorinated biphenyl (B1667301) (PCB) congener 2,2',3,3',4',5'-Hexachlorobiphenyl, exerts significant biological effects through its interaction with various nuclear receptors, leading to the modulation of gene expression. These interactions are complex and can result in both agonistic and antagonistic activities, depending on the specific receptor and cellular context.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of a wide range of environmental contaminants, including dioxins and some PCBs. While many dioxin-like PCBs are potent AhR agonists, the activity of their hydroxylated metabolites, such as 2,2',3,3',4',5'-Hexachloro-4-biphenylol, can vary. Research has shown that some di-ortho-substituted PCBs can act as antagonists to AhR agonists. nih.gov This antagonistic activity can interfere with the typical toxic responses mediated by AhR activation, such as the induction of cytochrome P450 enzymes. The ability of a compound to act as an agonist or antagonist is a critical determinant of its toxicological profile. nih.gov The interaction with AhR can lead to the transcriptional regulation of a variety of genes, impacting cellular pathways in a cell-specific and context-dependent manner. researchgate.net

Hydroxylated PCBs, including 2,2',3,3',4',5'-Hexachloro-4-biphenylol, are known to interact with estrogen receptors (ERs), which are key regulators of reproductive and non-reproductive tissues. These interactions can be either agonistic (mimicking the effects of estrogen) or antagonistic (blocking the effects of estrogen), and are influenced by the specific congener and the ER subtype (ERα or ERβ). The modulation of ER activity can disrupt endocrine function and contribute to various health effects. The estrogenic or anti-estrogenic activity of these compounds is a significant aspect of their toxicological assessment. thebiogrid.org The ability of a compound to modulate ER-mediated responses can have profound implications for processes like cell proliferation, particularly in hormone-dependent cancers. nih.gov

In addition to AhR and ER, there is evidence that PCBs and their metabolites can interact with other steroid hormone receptors, such as the androgen receptor and the progesterone receptor. These interactions can further contribute to the endocrine-disrupting effects of these compounds. The modulation of multiple steroid hormone signaling pathways can lead to a complex array of biological responses, affecting reproductive health and development.

Induction of Xenobiotic-Metabolizing Enzymes and Gene Expression

Exposure to 2,2',3,3',4',5'-Hexachloro-4-biphenylol can lead to the induction of various xenobiotic-metabolizing enzymes (XMEs). nih.gov This is a cellular defense mechanism to detoxify and eliminate foreign compounds. The induction of these enzymes is often mediated through the activation of transcription factors like the AhR. The induced XMEs typically include Phase I enzymes, such as cytochrome P450s (CYPs), and Phase II enzymes, such as glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). mdpi.com

The induction of specific CYP isozymes can lead to the metabolic activation of other compounds, potentially increasing their toxicity. The pattern of gene expression changes following exposure to this compound can be complex, affecting not only XMEs but also genes involved in lipid metabolism and other cellular processes. nih.govnih.gov

| Enzyme Family | Function | Induction by 2,2',3,3',4',5'-Hexachloro-4-biphenylol |

| Cytochrome P450s (CYPs) | Phase I metabolism: oxidation, reduction, hydrolysis of xenobiotics. | Can be induced, leading to altered metabolism of endogenous and exogenous compounds. |

| Glutathione S-transferases (GSTs) | Phase II metabolism: conjugation of xenobiotics with glutathione for detoxification. | Can be induced as part of the cellular stress response. |

| UDP-glucuronosyltransferases (UGTs) | Phase II metabolism: conjugation of xenobiotics with glucuronic acid to facilitate excretion. | Can be induced to enhance the elimination of the compound and its metabolites. |

Oxidative Stress Induction and Antioxidant Pathway Perturbations

Exposure to 2,2',3,3',4',5'-Hexachloro-4-biphenylol and other PCBs can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov The generation of ROS can lead to damage of cellular macromolecules, including lipids, proteins, and DNA, contributing to cytotoxicity and mutagenesis.

The mechanisms of oxidative stress induction by PCBs can involve the uncoupling of mitochondrial respiration and the futile cycling of P450 enzymes. In response to increased oxidative stress, cells activate antioxidant defense pathways. This includes the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase. However, prolonged or high-level exposure to these compounds can overwhelm the antioxidant capacity of the cell, leading to cellular damage. nih.govmdpi.com The perturbation of the delicate balance between oxidant and antioxidant systems is a key mechanism of PCB-induced toxicity.

Insufficient Information to Generate Article on 2,2',3,3',4',5-Hexachloro-4-biphenylol

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available to generate a thorough and accurate article on the molecular and cellular mechanisms of action for the chemical compound this compound, as per the requested outline.

The executed searches did not yield specific research detailing this particular compound's effects on:

Modulation of Intracellular Signaling Cascades (e.g., MAP Kinase pathways, NF-κB)

Effects on Cell Proliferation and Apoptosis Pathways

Immunomodulatory Effects at the Cellular Level

Neurodevelopmental Mechanisms and Cellular Neurotoxicity

The available scientific literature focuses on related but distinct compounds, such as the parent polychlorinated biphenyl (PCB) congeners (e.g., PCB 153, PCB 156) or other hydroxylated metabolites. Extrapolating findings from these different chemical entities to this compound would be scientifically unfounded and would not meet the required standards of accuracy for this article.

To adhere to the strict instructions of focusing solely on this compound and ensuring all information is scientifically accurate and non-hallucinatory, the generation of the requested article cannot be completed at this time. Further scientific investigation specifically targeting this compound is necessary to provide the detailed information required for the outlined sections.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Influence of Chlorination Patterns and Hydroxylation Positions on Biological Activity

The chlorination pattern and the position of the hydroxyl group are primary determinants of the biological activity of hydroxylated PCBs. The presence of chlorine atoms at specific positions on the biphenyl (B1667301) rings affects the molecule's conformation, lipophilicity, and susceptibility to metabolic enzymes.

For polychlorinated biphenyls, the presence of two adjacent carbon atoms without chlorine substitution is believed to facilitate metabolism through the formation of arene oxide intermediates. epa.gov The specific congener 2,2',3,3',4',5-Hexachloro-4-biphenylol has a complex substitution pattern that influences its environmental persistence and biological interactions. The metabolism of PCBs is significantly impacted by the number and position of chlorine atoms. For instance, the degradation rates and the specific ring that is attacked by metabolic enzymes are dependent on the bacterial strain and the chlorine substitution pattern. researchgate.net

The position of the hydroxyl group is also critical. Hydroxylation is a key step in the metabolism of PCBs, primarily carried out by cytochrome P450 (CYP) enzymes. researchgate.net The specific CYP isoforms involved can determine the position of hydroxylation. For example, studies on other PCB congeners have shown that different CYP enzymes, such as CYP2B6 and CYP1A1, can lead to hydroxylation at different positions, resulting in metabolites with varying toxicological profiles. nih.gov The formation of hydroxylated metabolites like this compound can either lead to detoxification or the generation of more toxic compounds.

Stereochemical Influences on SAR of this compound Atropisomers

Due to hindered rotation around the single bond connecting the two phenyl rings, certain PCB congeners with ortho-substituents, including this compound, can exist as stable rotational isomers known as atropisomers. nih.govprinceton.edu These atropisomers are non-superimposable mirror images (enantiomers) and can exhibit different biological activities.

Studies on other chiral PCB congeners, such as 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 136), have demonstrated that atropisomers can have stereoselective effects. For example, the atropisomers of PCB 136 show differential effects on the activation of nuclear receptors like the estrogen receptor (ER) and the pregnane X receptor (PXR). nih.govnih.gov One atropisomer of PCB 136 was found to be estrogenic, while its counterpart was antiestrogenic. nih.govnih.gov Similarly, one atropisomer was a more potent inducer of PXR activity than the other. nih.govnih.gov

This stereoselectivity is often due to enantioselective biotransformation by cytochrome P450 enzymes. nih.gov The enantiomeric enrichment of certain PCB atropisomers has been observed in various animal species and humans. nih.gov Although specific studies on the atropisomers of this compound are limited, the principles of stereoselective activity observed in structurally similar compounds suggest that its atropisomers likely exhibit differential biological activities.

Computational Modeling Approaches for Predicting Mechanistic Endpoints

Computational modeling has become an invaluable tool for predicting the mechanistic endpoints of chemical compounds, including OH-PCBs. These in silico methods help in understanding the interactions between ligands and biological receptors, which is a key component of the molecular initiating event (MIE) in an adverse outcome pathway (AOP). mdpi.com

Docking models are used to predict how a molecule like this compound might bind to the active site of an enzyme or receptor. For instance, docking studies with cytochrome P450 enzymes have been used to understand the structural determinants of the position of hydroxylation for various PCB congeners. nih.govkobe-u.ac.jp These models can reveal key interactions, such as the distance between a specific carbon atom on the PCB and the heme iron of the enzyme, which influences where hydroxylation will occur. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational approach. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models can be classification-based, identifying compounds as active or inactive, or regression-based, predicting a continuous activity value. nih.gov

Table 1: Computational Modeling Approaches for Mechanistic Endpoint Prediction

| Modeling Approach | Description | Application to this compound |

|---|---|---|

| Molecular Docking | Simulates the binding of a ligand to the active site of a receptor or enzyme. | Predicting binding affinity and orientation within nuclear receptors or metabolic enzymes like CYPs. |

| QSAR | Relates the chemical structure of a molecule to its biological activity using statistical methods. | Predicting receptor binding, enzyme induction, and potential toxicity based on molecular descriptors. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Developing models to screen for other compounds with similar activity profiles. |

Development of Predictive Models for Receptor Binding and Enzyme Induction Potencies

Predictive models, particularly QSAR models, are being developed to forecast the receptor binding affinities and enzyme induction potencies of OH-PCBs. These models are essential for prioritizing chemicals for further toxicological testing and for risk assessment.

Classification-based QSAR models have been successfully developed to identify estrogen receptor α (ERα) and estrogen receptor β (ERβ) agonists among OH-PCB congeners. nih.gov These models use 2D autocorrelation descriptors as predictor variables and have shown to be robust and reliable for rapid screening. nih.gov Such models could be applied to predict the potential estrogenic activity of this compound.

Mathematical models have also been developed to describe the induction of cytochrome P450 enzymes mediated by nuclear receptors like the pregnane X receptor (PXR). mdpi.com These mechanism-based models can simulate the dynamics of enzyme induction in response to xenobiotic exposure. mdpi.com Given that PCBs are known to induce various CYP enzymes, these predictive models are crucial for understanding the metabolic fate and potential drug-drug interactions of compounds like this compound.

The development of these predictive models represents a significant step towards a more efficient and less animal-intensive approach to chemical safety assessment.

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation Techniques for Complex Biological and Environmental Matrices

Effective sample preparation is a critical first step to ensure accurate quantification by removing interfering compounds and concentrating the analyte of interest. nih.gov The lipophilic nature of HO-PCBs, combined with a polar hydroxyl group, guides the choice of extraction and clean-up strategies. mdpi.com

The primary goal of extraction is to efficiently remove HO-PCBs from the sample matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and pressurized liquid extraction (PLE). For biological samples like plasma and tissues, solvent extraction is frequently employed. researchgate.net A mixture of n-hexane and dichloromethane (B109758) is often used to extract HO-PCBs from lyophilized animal-derived foods. mdpi.com

Following extraction, a clean-up step is essential to remove co-extracted lipids and other materials that can interfere with instrumental analysis. mdpi.comnih.gov This is a significant challenge in HO-PCB analysis. mdpi.com Common clean-up strategies include:

Acid Treatment: Concentrated sulfuric acid is used to destroy lipids and other organic interferences. nih.govkyushu-u.ac.jp

Silica (B1680970) Gel Chromatography: Sulfuric acid-impregnated silica gel is a popular choice for lipid removal. nih.gov Additionally, columns packed with silica gel, sometimes modified with silver nitrate (B79036) or potassium hydroxide, are used to fractionate compounds and remove interferences. researchgate.netkyushu-u.ac.jp For instance, a silver nitrate/silica gel column can be used to separate HO-PCBs from other compounds like Polychlorinated dibenzo-p-dioxins (PCDDs) and Polychlorinated biphenyls (PCBs). kyushu-u.ac.jp

Florisil® Column Chromatography: A column containing Florisil® (a magnesium-silica gel) can be used to isolate HO-PCBs. oup.comnih.gov

Solid-Phase Extraction (SPE): SPE cartridges, such as C18 or ENVI-18, are used for both extraction and clean-up, offering increased selectivity and cleaner extracts compared to traditional LLE. researchgate.netkyushu-u.ac.jp

A study on animal-derived food utilized a 50% n-hexane/dichloromethane (v/v) mixture for extraction, followed by purification with sulfuric acid-silica gel and separation using 5% hydrated silica gel. nih.gov Another method developed for tissue samples used pressurized liquid extraction with a hexane:dichloromethane:methanol (B129727) mixture and Florisil® as an in-cell fat retainer. nih.gov

Table 1: Overview of Extraction and Clean-up Strategies for HO-PCBs

| Technique | Details | Matrix | Reference |

|---|---|---|---|

| Solvent Extraction & Silica Gel Cleanup | Extraction with 50% n-hexane/dichloromethane (v/v), cleanup with sulfuric acid-silica gel and 5% hydrated silica gel. | Animal-Derived Food | nih.gov |

| Solid-Phase Extraction (SPE) | C2 SPE cartridges showed high extraction efficiency for plasma using n-hexane as the eluent. | Plasma | researchgate.net |

| Multi-step Cleanup | Extraction with acetone:n-hexane, treatment with sulfuric acid, followed by a silver nitrate/silica gel column. | Blood | kyushu-u.ac.jp |

| Pressurized Liquid Extraction (PLE) | Simultaneous extraction and in-situ cleanup with hexane:dichloromethane:methanol (48:43:9, v/v) and Florisil®. | Tissue | nih.gov |

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For HO-PCBs, this is particularly crucial for analysis by Gas Chromatography (GC). The polar hydroxyl group can cause poor chromatographic peak shape (tailing) and reduce volatility. mdpi.com Converting the hydroxyl group to a less polar ether or ester derivative overcomes these issues. oup.com

Common derivatization reagents include:

Diazomethane (B1218177): Converts the hydroxyl group to a methyl ether. mdpi.comnih.gov

Trimethylsilyldiazomethane: Also used for methylation. kyushu-u.ac.jp

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): Creates a trimethylsilyl (B98337) derivative. mdpi.com

Pyridine-3-sulfonyl chloride: Used to create derivatives for enhanced detection by mass spectrometry. nih.gov

While essential for GC-based methods, derivatization is an additional sample preparation step that can introduce variability. oup.com One of the key advantages of Liquid Chromatography (LC) based methods is the ability to analyze HO-PCBs directly without derivatization. nih.govkyushu-u.ac.jp

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, separating the target compound from other components in the prepared sample extract before detection.

GC-MS has traditionally been a standard method for the analysis of PCBs and their metabolites. acs.org For HO-PCBs, analysis by GC requires a prior derivatization step to convert the polar hydroxyl group into a more volatile and less polar ether, such as a methoxy-PCB. mdpi.comkyushu-u.ac.jp This prevents interactions with the GC column that lead to poor peak shapes. mdpi.com

High-resolution capillary columns, such as those coated with SPB-octyl or Apiezon L, are used to separate the various congeners. capes.gov.bresslabshop.com The mass spectrometer then detects and quantifies the derivatized compounds. GC coupled with tandem mass spectrometry (GC-MS/MS) provides high selectivity and sensitivity for analyzing these compounds in complex matrices like human brain tissue. acs.org

In recent years, LC-MS/MS has become increasingly popular for the detection of HO-PCBs. nih.gov A significant advantage of this technique is that it allows for the direct injection and analysis of HO-PCBs without the need for derivatization, simplifying sample preparation. mdpi.comkyushu-u.ac.jp

The separation is typically performed using reversed-phase liquid chromatography with columns like a C18. nih.govdiva-portal.org The mobile phase often consists of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govnih.gov For instance, one method used a linear gradient with methanol and 2mM ammonium acetate in water. kyushu-u.ac.jp Detection is commonly achieved using an electrospray ionization (ESI) source operating in negative ion mode, which is well-suited for the acidic phenolic group of HO-PCBs. nih.govkyushu-u.ac.jp Selected reaction monitoring (SRM) is used to enhance selectivity and sensitivity. kyushu-u.ac.jp

UPLC-MS/MS is an advancement over conventional LC-MS/MS, utilizing columns with smaller particle sizes (e.g., sub-2 µm) to achieve faster separations and higher chromatographic resolution and sensitivity. nih.govkyushu-u.ac.jp This technique has been successfully applied to determine penta-, hexa-, and hepta-chlorinated HO-PCBs in food samples of animal origin. nih.gov

In a validated UPLC-MS/MS method, analytes were extracted, purified with sulfuric acid-silica gel, and separated on a C18 column. mdpi.comnih.gov The mobile phase consisted of water and methanol with 0.1% formic acid. researchgate.net This method demonstrated high sensitivity, with limits of detection (LOD) in the range of 0.003–0.010 µg/kg and limits of quantification (LOQ) from 0.009–0.030 µg/kg. mdpi.comnih.gov The average recoveries were between 76.7% and 116.5%, indicating the method's accuracy and robustness for monitoring HO-PCBs in complex food matrices. nih.gov

Table 2: Comparison of Chromatographic Techniques for HO-PCB Analysis

| Technique | Derivatization Required? | Common Column Type | Key Advantages | Reference |

|---|---|---|---|---|

| GC-MS | Yes (e.g., methylation) | Capillary (e.g., SPB-octyl) | High resolution for congener separation. | acs.orgesslabshop.com |

| LC-MS/MS | No | Reversed-phase (e.g., C18) | Direct analysis, simplified sample prep. | nih.govkyushu-u.ac.jp |

| UPLC-MS/MS | No | Reversed-phase (sub-2 µm particles) | Faster, more sensitive, and higher resolution than LC-MS/MS. | mdpi.comnih.gov |

Spectroscopic Characterization Methods for Structural Elucidation of Metabolites

The unambiguous identification of metabolites of polychlorinated biphenyls (PCBs), such as 2,2',3,3',4',5-Hexachloro-4-biphenylol, is a challenging analytical task that relies on a combination of sophisticated spectroscopic techniques. The primary methods employed for the structural elucidation of these compounds are gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netdioxin20xx.orgnih.gov

Polychlorinated biphenyls are metabolized in organisms by cytochrome P-450 enzymes, leading to the formation of hydroxylated metabolites (OH-PCBs). t3db.caresearchgate.net The exact position of the hydroxyl group on the biphenyl (B1667301) backbone is critical as it dictates the toxicological properties of the metabolite. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of OH-PCBs. nih.gov Due to the polar nature of the hydroxyl group, these metabolites are often derivatized prior to GC analysis to improve their chromatographic behavior and thermal stability. A common derivatization agent is diazomethane, which converts the hydroxyl group into a methoxy (B1213986) group, forming a methoxy-PCB (MeO-PCB) derivative. dioxin20xx.org

The mass spectra of these MeO-PCB derivatives provide valuable structural information. Electron ionization (EI) mass spectrometry of MeO-PCBs yields characteristic fragmentation patterns that can help determine the position of the methoxy group. For instance, ortho-substituted MeO-PCBs are known to produce significant fragments corresponding to the loss of a methyl group and a chlorine atom. dioxin20xx.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , although less commonly used for routine quantification due to its lower sensitivity compared to MS, is an indispensable tool for the definitive structural elucidation of novel or unconfirmed metabolites. researchgate.netnih.gov By analyzing the chemical shifts and coupling constants of the protons and carbon atoms in the molecule, NMR can provide detailed information about the connectivity of atoms and the substitution pattern on the biphenyl rings. This is particularly crucial for distinguishing between different positional isomers of HO-PCBs, which may have very similar mass spectra.

The comprehensive characterization of a metabolite like this compound typically involves the synthesis of an authentic standard. The spectroscopic data (GC retention time, mass spectrum, and NMR spectra) of the suspected metabolite isolated from a biological sample are then compared with those of the synthesized standard for positive identification. dioxin20xx.org

Table 1: Spectroscopic Data for the Characterization of HO-PCBs

| Parameter | Technique | Description |

| Retention Time | GC-MS | The time it takes for the derivatized analyte to pass through the gas chromatography column. It is a characteristic property for a given compound under specific chromatographic conditions. |

| Mass Spectrum | GC-MS | Provides information on the mass-to-charge ratio of the parent ion and its fragments, which helps in determining the molecular weight and elemental composition. |

| Fragmentation Pattern | GC-MS | The specific pattern of fragment ions produced upon ionization can reveal the substitution pattern of the chlorine and hydroxyl/methoxy groups on the biphenyl rings. dioxin20xx.org |

| Chemical Shifts | NMR | The resonant frequencies of atomic nuclei in a magnetic field, which are highly sensitive to the local electronic environment and provide detailed information about the molecular structure. nih.gov |

| Coupling Constants | NMR | The interaction between adjacent nuclear spins, which provides information about the connectivity of atoms and the dihedral angles between them. |

Isotope-Dilution Mass Spectrometry for Accurate Quantification

Isotope-dilution mass spectrometry (IDMS) is the gold standard for the accurate and precise quantification of trace organic contaminants, including hydroxylated PCBs like this compound. dphen1.comnih.gov This method overcomes many of the challenges associated with the analysis of these compounds in complex environmental and biological matrices. dphen1.com

The principle of IDMS involves the addition of a known amount of an isotopically labeled analog of the target analyte to the sample prior to extraction and analysis. For HO-PCBs, this is typically a ¹³C-labeled version of the specific congener being measured. This isotopically labeled compound serves as an internal standard.

The key advantage of this technique is that the labeled internal standard behaves almost identically to the native analyte throughout the entire analytical procedure, including extraction, cleanup, and derivatization. dphen1.com Therefore, any losses of the analyte during sample preparation will be mirrored by losses of the internal standard.

During the final analysis by GC-MS or liquid chromatography-mass spectrometry (LC-MS), the instrument measures the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. Since the amount of the added internal standard is known, the concentration of the native analyte in the original sample can be calculated with high accuracy. nih.gov

The use of IDMS effectively compensates for:

Variations in extraction efficiency between samples.

Losses of the analyte during sample cleanup and concentration steps.

Matrix effects that can suppress or enhance the instrument's response.

Table 2: Key Steps and Parameters in Isotope-Dilution Mass Spectrometry for HO-PCB Analysis

| Step | Description | Key Parameters |

| Sample Spiking | A precise amount of the isotopically labeled internal standard (e.g., ¹³C₁₂-2,2',3,3',4',5-Hexachloro-4-biphenylol) is added to the sample at the beginning of the analytical workflow. | Purity and concentration of the labeled standard. |

| Sample Preparation | The sample is subjected to extraction (e.g., liquid-liquid extraction or solid-phase extraction) and cleanup to remove interfering matrix components. cdc.gov | Extraction solvent, cleanup sorbents (e.g., silica gel, Florisil). cdc.gov |

| Derivatization | The hydroxyl group of the HO-PCB and its labeled analog is often derivatized (e.g., methylation) to improve chromatographic performance. dioxin20xx.org | Derivatizing agent, reaction conditions. |

| Instrumental Analysis | The final extract is analyzed by GC-MS or LC-MS, where the native and labeled compounds are separated and detected. | Chromatographic column, temperature program, mass spectrometer settings (e.g., selected ion monitoring). |

| Quantification | The concentration of the native analyte is calculated based on the measured response ratio of the native to the labeled compound and the known amount of the labeled standard added. | Response factor, calibration curve. |

Quality Assurance and Quality Control in HO-PCB Analysis

Rigorous quality assurance (QA) and quality control (QC) procedures are paramount in the analysis of hydroxylated PCBs to ensure the reliability and defensibility of the data. clu-in.orgepa.gov Given the low concentrations at which these compounds often occur and the complexity of the sample matrices, a comprehensive QA/QC program is essential.

The key components of a QA/QC program for HO-PCB analysis include:

Method Blanks: A method blank is an analyte-free matrix that is carried through the entire analytical procedure in the same manner as the samples. epa.gov It is used to assess for any contamination introduced during the sample preparation and analysis process.

Laboratory Control Samples (LCS): An LCS is a clean matrix (e.g., solvent or certified sand) spiked with a known concentration of the target analytes. epa.gov The analysis of the LCS provides a measure of the accuracy and precision of the analytical method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of the target analytes is added to a separate aliquot of a sample, which is then analyzed alongside the unspiked sample. The recovery of the spiked analytes is used to evaluate the effect of the sample matrix on the analytical method. The analysis of the duplicate spiked sample provides information on the precision of the method in that specific matrix.

Certified Reference Materials (CRMs): When available, CRMs are analyzed to provide an independent assessment of the accuracy of the method. CRMs are materials with well-characterized concentrations of the target analytes in a similar matrix to the samples being analyzed.

Internal Standards: As discussed in the context of IDMS, isotopically labeled internal standards are crucial for accurate quantification and are a key component of the QC process.

Instrument Performance Checks: Regular checks of the analytical instrument's performance, such as sensitivity, resolution, and calibration, are necessary to ensure that it is operating correctly.

Table 3: Common Quality Control Samples in HO-PCB Analysis

| QC Sample | Purpose | Acceptance Criteria (Typical) |

| Method Blank | To monitor for laboratory contamination. epa.gov | Analyte concentrations should be below the method detection limit. |

| Laboratory Control Sample (LCS) | To assess method accuracy and precision. epa.gov | Percent recovery of the spiked analyte should be within a specified range (e.g., 70-130%). |

| Matrix Spike / Matrix Spike Duplicate | To evaluate matrix interference and method precision. | Percent recovery and relative percent difference (RPD) between duplicates should meet method-specific criteria. |

| Certified Reference Material (CRM) | To provide an independent verification of method accuracy. | The measured concentration should be within the certified range for the material. |

Ecological Impact and Comparative Ecotoxicology

Ecotoxicological Mechanisms in Aquatic Organisms (e.g., fish, invertebrates)

Hydroxylated PCBs exert a range of toxic effects on aquatic life. In fish, these compounds are known to be formed through the biotransformation of PCBs. researchgate.net The toxicity of OH-PCBs in aquatic organisms can be more potent than the parent compounds. nih.gov

The mechanisms of toxicity are varied and can include:

Endocrine Disruption: OH-PCBs can interfere with the endocrine system of fish. nih.gov For instance, certain OH-PCBs have been shown to induce the production of vitellogenin, a female-specific egg yolk precursor protein, in male fish, indicating estrogenic activity. nih.govnih.gov

Enzyme Inhibition: Some OH-PCBs can inhibit enzymes that are crucial for hormone regulation. researchgate.net

Oxidative Stress: The metabolism of PCBs to OH-PCBs can lead to the formation of reactive oxygen species, causing oxidative damage to cellular components like DNA. nih.gov

Mitochondrial Respiration Inhibition: Certain OH-PCBs have been found to inhibit mitochondrial respiration, affecting the energy production within cells. nih.gov

The toxicity of OH-PCBs in aquatic environments is influenced by the degree of chlorination and the position of the hydroxyl group. nih.gov Studies using the bioluminescent bacterium Vibrio fischeri (Microtox® assay) have shown that the toxicity of OH-PCBs generally decreases as the degree of chlorination increases. nih.govresearchgate.net

| Compound | Effect Concentration 50% (EC50) in mg L-1 |

|---|---|

| 4-hydroxylated derivatives of di-chlorinated biphenyls | 0.07 to 0.36 |

| 2-hydroxylated derivatives of tri-chlorinated biphenyls with a chlorine on the phenolic ring | 0.34 to 0.48 |

Ecotoxicological Mechanisms in Terrestrial Organisms (e.g., birds, mammals)

In terrestrial organisms, OH-PCBs are formed in the liver through the action of cytochrome P-450-dependent monooxygenase (CYP) enzymes. nih.gov These metabolites can be more toxic than the original PCBs and have been detected in various terrestrial mammals and birds. nih.govnih.govnih.gov

Key ecotoxicological mechanisms in terrestrial organisms include:

Endocrine Disruption: OH-PCBs are known to interfere with hormone systems. nih.gov They can bind to transport proteins for thyroid hormones, potentially disrupting thyroid hormone homeostasis. dioxin20xx.org Some OH-PCBs also exhibit estrogenic activity. mdpi.com

Neurotoxicity: Exposure to PCBs and their hydroxylated metabolites has been linked to neurodevelopmental disorders. acs.org Studies on songbirds have shown that PCB exposure can alter their singing behavior, suggesting neurological effects. sunysb.edu

Immunotoxicity: PCBs are known to have immunotoxic effects, and their metabolites can contribute to these adverse outcomes. mdpi.com

Reproductive and Developmental Toxicity: Chronic exposure to PCBs can lead to reproductive issues. clu-in.org The transfer of OH-PCBs from mother to fetus has been observed, indicating a risk to developing organisms. dioxin20xx.org

The accumulation and metabolic patterns of OH-PCBs vary significantly among different species of birds and mammals, leading to species-specific toxicological effects. nih.govnih.gov For example, ratios of OH-PCBs to parent PCBs are notably higher in dogs, raccoon dogs, and cats compared to other species. nih.gov

Biomarker Development and Use in Ecological Research (e.g., Vitellogenin induction)

Biomarkers are crucial tools in ecological research for assessing the exposure and effects of contaminants like 2,2',3,3',4',5-Hexachloro-4-biphenylol.

Vitellogenin (VTG) Induction: The induction of vitellogenin in male or juvenile fish is a well-established biomarker for exposure to estrogenic compounds. nih.govnih.gov Studies have demonstrated that various OH-PCBs can induce VTG synthesis in the hepatocytes of fish, such as the rainbow trout, and amphibians like Xenopus laevis. nih.govnih.gov The estrogenic activity of OH-PCBs is influenced by the position of the hydroxyl group and the chlorine atoms. nih.gov For instance, OH-PCBs with a para-hydroxyl group and no chlorine substitution on the phenolic ring tend to show higher estrogenic activity. nih.gov

Urinary OH-PCBs: The measurement of OH-PCBs and their conjugates in urine is being evaluated as a biomarker for human exposure to PCBs. nih.gov This approach could potentially be adapted for use in wildlife monitoring to assess internal exposure levels.

| Compound | Relative Potency (%) compared to Estradiol (E2) |

|---|---|

| 4'-OH-CB30 | 2.0 |

| 2'-OH-CB30 | 0.15 |

| 4'-OH-CB61 | 0.046 |

| 3'-OH-CB30 | 0.013 |

| 4'-OH-CB50 | 0.002 |

| 4'-OH-CB65 | 0.0001 |

Source: nih.gov

Bioaccumulation and Trophic Transfer within Ecological Food Webs

OH-PCBs can enter ecological food webs through two primary pathways: the ingestion of organisms that have already metabolized PCBs, or the direct ingestion of OH-PCBs that have been formed in the environment. nih.gov Once in an organism, these compounds can accumulate, particularly in the blood and tissues like the liver. nih.govresearchgate.net

The process of bioaccumulation and trophic transfer of OH-PCBs is characterized by:

Metabolic Formation and Retention: Organisms at higher trophic levels can metabolize ingested PCBs into OH-PCBs. nih.gov Some of these metabolites are selectively retained in the body, leading to their accumulation. dioxin20xx.org

Species-Specific Accumulation: The ability to metabolize PCBs and the resulting accumulation patterns of OH-PCBs differ significantly across species. nih.govnih.govnih.gov For example, some marine mammals exhibit lower metabolic capacities for PCBs compared to terrestrial mammals, resulting in lower OH-PCB to PCB ratios. nih.gov Conversely, certain bird species show high concentrations of specific OH-PCB congeners. nih.gov

Trophic Transfer: OH-PCBs are transferred up the food chain as predators consume contaminated prey. nih.gov This can lead to biomagnification, where the concentration of the contaminant increases at successively higher levels in the food chain. The egg is a significant route for the transfer of OH-PCBs from female birds to their offspring, exposing the next generation. dioxin20xx.org

The concentration of OH-PCBs relative to their parent PCBs in sediments has been found to be around 0.4%, though this can vary by location. acs.org

Environmental Risk Assessment Frameworks for Persistent Biphenylols

Environmental risk assessment for persistent biphenylols like this compound is conducted within the broader frameworks established for persistent organic pollutants (POPs). nih.govresearchgate.nettaylorfrancis.com These frameworks provide a systematic approach to evaluating the potential adverse effects of chemicals on ecosystems and human health.

Key components of these frameworks include:

Hazard Identification: This step involves identifying the potential adverse effects a substance can cause. For OH-PCBs, this includes their endocrine-disrupting, neurotoxic, and immunotoxic properties. nih.govnih.govmdpi.comsunysb.edu

Dose-Response Assessment: This determines the relationship between the amount of exposure to a substance and the extent of the toxic injury or disease.

Exposure Assessment: This evaluates the intensity, frequency, and duration of exposure of organisms to the contaminant in the environment. nih.gov

Risk Characterization: This integrates the information from the previous steps to estimate the probability of adverse effects occurring in exposed populations. researchgate.net

The U.S. Environmental Protection Agency (EPA) has developed a "Framework for Application of the Toxicity Equivalence Methodology for Polychlorinated Dioxins, Furans, and Biphenyls in Ecological Risk Assessment". epa.govepa.gov This methodology uses toxicity equivalency factors (TEFs) to assess the risk of complex mixtures of these compounds. While primarily for dioxin-like compounds, the principles can inform the assessment of other persistent and toxic substances.

General risk assessment frameworks for businesses and organizations, such as ISO 31000 and the NIST Risk Management Framework, also provide structured approaches for identifying, analyzing, and mitigating risks, which can be adapted for environmental risk management. ask.comfiveable.me The ultimate goal of these frameworks is to provide a scientific basis for regulatory decisions aimed at protecting the environment and human health from the risks posed by persistent pollutants. epa.gov

Emerging Research Areas and Future Directions

Application of Advanced Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) in Hexachlorobiphenylol Research

Advanced omics technologies are becoming transformative tools for elucidating the molecular mechanisms underlying the biological effects of hexachlorobiphenylols. nih.govmdpi.com These high-throughput methods allow for a comprehensive analysis of the global changes in genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within an organism, cell, or tissue following exposure. mdpi.comscienceopen.com

Transcriptomics: This technology can identify changes in gene expression patterns in response to 2,2',3,3',4',5-Hexachloro-4-biphenylol. For instance, studies on the related compound 2,3,3',4,4',5-hexachlorobiphenyl (B1222757) (PCB 156) used transcriptomics to reveal significant alterations in genes involved in lipid metabolism, the cytochrome P450 pathway, and glutathione (B108866) metabolism in mouse liver tissue. nih.gov Applying similar approaches to this compound could uncover its specific molecular initiating events and adverse outcome pathways.

Proteomics: Proteomics complements transcriptomics by analyzing changes in protein expression and post-translational modifications. This can provide direct insights into functional changes in cellular machinery, helping to identify protein biomarkers of exposure and effect. nih.gov

Metabolomics: By profiling endogenous small-molecule metabolites, metabolomics can capture the downstream effects of the compound on metabolic pathways. rsc.orgmdpi.com Integrated analysis of transcriptomics, proteomics, and metabolomics offers a powerful, systems-biology approach to understand the compound's mechanism of action, identify sensitive biomarkers, and assess its potential for toxicity. nih.govnih.gov

The integration of these omics datasets is crucial for building a comprehensive picture of the biological response to hexachlorobiphenylol exposure, from gene regulation to metabolic disruption. mdpi.comnih.gov

Table 1: Application of Omics Technologies in Hexachlorobiphenylol Research

| Omics Technology | Research Focus | Potential Findings |

| Transcriptomics | Gene expression profiling | Identification of regulated genes and pathways (e.g., lipid metabolism, oxidative stress). nih.gov |

| Proteomics | Protein expression and modification analysis | Discovery of protein biomarkers and elucidation of functional cellular changes. nih.gov |

| Metabolomics | Endogenous metabolite profiling | Understanding of metabolic disruption and identification of endpoint biomarkers. rsc.org |

| Multi-Omics | Integrated analysis of datasets | Comprehensive understanding of toxicity mechanisms and adverse outcome pathways. nih.govnih.gov |

Understanding Interindividual and Inter-species Variability in Response

A significant challenge in toxicology is understanding the variability in response to chemical exposure among different individuals and across species. frontiersin.orgnih.gov Factors such as genetic makeup, age, sex, and underlying health status can all influence susceptibility. frontiersin.org